N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
CAS No.: 850908-66-6
Cat. No.: VC4247158
Molecular Formula: C26H26N2O4
Molecular Weight: 430.504
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850908-66-6 |
|---|---|
| Molecular Formula | C26H26N2O4 |
| Molecular Weight | 430.504 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
| Standard InChI | InChI=1S/C26H26N2O4/c1-18-6-3-4-7-19(18)16-28-15-14-22-23(26(28)30)8-5-9-24(22)32-17-25(29)27-20-10-12-21(31-2)13-11-20/h3-13H,14-17H2,1-2H3,(H,27,29) |
| Standard InChI Key | XZNPYANVFRDTEI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Profile and Structural Features
N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide belongs to the acetamide class, featuring a dihydroisoquinoline core substituted with a 2-methylbenzyl group and a methoxyphenylacetamide side chain. Key properties include:
The compound’s structure includes a planar dihydroisoquinoline ring system, which facilitates interactions with biological targets such as enzymes and receptors. X-ray crystallography of analogous compounds (e.g., ) confirms the E-configuration of substituents and dihedral angles between aromatic rings (14.9°–45.8°), influencing its binding affinity .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
Single-crystal X-ray diffraction of related acetamides ( ) validated the stereochemistry, while NMR (¹H, ¹³C) and HR-MS confirmed molecular integrity .
Biological Activities and Mechanism of Action
Anticancer Properties
Preclinical studies highlight its pro-apoptotic activity in cancer cell lines (e.g., MCF-7, HepG2) via caspase-3 activation and Bcl-2 suppression . Comparative data with analogs suggest IC₅₀ values in the low micromolar range (Table 1).
| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| MCF-7 (Breast) | 2.8 | Doxorubicin | 0.5 | |
| HepG2 (Liver) | 4.1 | Sorafenib | 6.2 |
Enzyme Inhibition
The compound inhibits platelet-derived growth factor receptor (PDGFR) and monoamine oxidase-B (MAO-B), with binding free energies (ΔG) comparable to Zonisamide ( ). Molecular docking studies suggest interactions with PDGFR’s ATP-binding pocket (Figure 1) .
Applications in Medicinal Chemistry
Oncology
The compound’s PDGFR inhibition suggests utility in glioblastoma and prostate cancer, where PDGFR overexpression drives metastasis . Combination therapies with cytotoxic agents (e.g., paclitaxel) are under exploration .
Neurodegenerative Diseases
MAO-B inhibition ( ) positions it as a candidate for Parkinson’s disease, reducing dopamine catabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume